molecular formula C4H10O2 B039319 (S)-(+)-2-methoxypropanol CAS No. 116422-39-0

(S)-(+)-2-methoxypropanol

Cat. No. B039319
M. Wt: 90.12 g/mol
InChI Key: YTTFFPATQICAQN-BYPYZUCNSA-N
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Description

"(S)-(+)-2-methoxypropanol" is a chemical compound that plays a significant role in various industrial applications, including as a solvent in paints, varnishes, dyes, inks, adhesion agents, and cleaning formulations. It is also noted for its presence as an impurity in the propylene glycol methyl ether (PGME) manufacturing process (Kilanowicz-Sapota & Klimczak, 2021).

Synthesis Analysis

The synthesis of derivatives of 2-methoxypropanol involves various chemical processes. For example, (Z)-1,3-Dibromo-2-methoxypropene, a related compound, is synthesized through dehydrohalogenation of 1,2,3-tribromo-2-methoxypropane, showcasing the chemical versatility of 2-methoxypropanol derivatives (Edvardsen, Benneche, & Tius, 2000).

Molecular Structure Analysis

The conformer distribution and molecular structure of 2-methoxypropanal, a closely related compound, have been analyzed, showing that solvent effects significantly influence its conformational stability. This highlights the importance of considering solvent interactions in the structural analysis of methoxypropans (Lecea, Arrieta, & Cossío, 1997).

Chemical Reactions and Properties

2-Methoxypropanol and its derivatives participate in a variety of chemical reactions. For instance, the amination of 1-methoxy-2-propanol over silica-supported nickel shows high selectivity for producing 2-amino-1-methoxypropane, demonstrating the compound's reactivity towards nucleophilic substitution and its potential for further chemical transformations (Bassili & Baiker, 1990).

Physical Properties Analysis

The physical properties of 2-methoxypropanol derivatives, such as 2-methoxy-2-methylpropane, have been studied extensively. Vapor-liquid equilibrium data for mixtures containing 2-methoxy-2-methylpropane provide insight into the physical behavior of these compounds in different conditions, which is essential for their application in industrial processes (Arce, Martínez-Ageitos, & Soto, 1998).

Chemical Properties Analysis

The chemical properties of 2-methoxypropanol and its derivatives, like their reactivity in methoxycarbonylation reactions, are noteworthy. The selective formation of unsaturated esters from alkynes catalyzed by palladium complexes demonstrates the compound's utility in synthetic organic chemistry, highlighting its potential for creating valuable chemical intermediates (Núñez Magro et al., 2010).

Scientific Research Applications

  • Solvent Applications :

    • 2-Methoxy-2-methylpropane has been identified as an efficient solvent for extracting m-cresol, p-cresol, and o-cresol from wastewater. This application is particularly relevant in industrial settings where the removal of these compounds from wastewater is crucial (Luo, Li, Liu, & Chen, 2015); (Luo, Liu, Li, & Chen, 2016); (Luo, Liu, Li, & Chen, 2015).
  • Toxicological Studies :

  • Industrial Applications :

    • 2-Methoxypropan-1-ol is a by-product in the manufacturing process of propylene glycol methyl ether and is found in various industrial products. This information is vital for industries involved in chemical manufacturing and handling (Kilanowicz-Sapota & Klimczak, 2021).
  • Chemical Synthesis and Reactions :

    • Methoxy groups have been observed to decrease the reactivity of acetophenone, affecting the synthesis of chalcone derivatives. This finding is relevant in organic synthesis and pharmaceutical research (Putri, Soewandi, & Budiati, 2019).
    • Clay supported tris(2,4-pentanedionato)zirconium(IV) can selectively synthesize primary methoxypropanol, which is significant in catalysis and chemical engineering (Permana, Shimazu, Ichikuni, & Uematsu, 2004).
  • Physicochemical Properties :

    • The study of thermophysical properties of ethers and alcohols, such as 2-methoxy-2-methylpropane, is important in process engineering, gasoline blending operations, and engine operability (Clark, McBain, & Kilner, 1997).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards. It would also include information on safe handling and disposal procedures.


Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its properties or behavior, and new synthesis methods or reactions that could be explored.


properties

IUPAC Name

(2S)-2-methoxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c1-4(3-5)6-2/h4-5H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTFFPATQICAQN-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-2-methoxypropanol

CAS RN

116422-39-0
Record name 2-Methoxy-1-propanol, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116422390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 116422-39-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHOXY-1-PROPANOL, (2S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6725GR28FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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